3-(2,5-Dimethylphenyl)azetidin-3-ol
Description
3-(2,5-Dimethylphenyl)azetidin-3-ol is a nitrogen-containing heterocyclic compound featuring an azetidine (four-membered saturated ring) core substituted with a hydroxyl group and a 2,5-dimethylphenyl moiety.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-9(2)10(5-8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |
InChI Key |
GPJLCSYFFKAQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2(CNC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)azetidin-3-ol typically involves the reaction of 2,5-dimethylphenylamine with an appropriate azetidinone precursor under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond in the azetidine ring .
Industrial Production Methods
Industrial production of 3-(2,5-Dimethylphenyl)azetidin-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The azetidine ring can be reduced to form a more saturated cyclic amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(2,5-dimethylphenyl)azetidin-3-one.
Reduction: Formation of 3-(2,5-dimethylphenyl)azetidine.
Substitution: Formation of 3-(2,5-dimethylphenyl)-4-nitroazetidin-3-ol or 3-(2,5-dimethylphenyl)-4-bromoazetidin-3-ol.
Scientific Research Applications
3-(2,5-Dimethylphenyl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl group and azetidine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Table 2: Substituent Effects on PET Inhibition (IC₅₀ Values)
Key Research Findings
Substituent Position : The 2,5-dimethylphenyl group in 3-(2,5-Dimethylphenyl)azetidin-3-ol aligns with SAR trends observed in carboxamides, where para-substitution optimizes steric and electronic interactions with biological targets .
Activity vs. Toxicity : While halogenated analogs (e.g., procymidone) show higher agrochemical efficacy, methyl-substituted compounds like the target may offer reduced environmental persistence .
Biological Activity
3-(2,5-Dimethylphenyl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an azetidine ring and a hydroxyl group attached to a dimethyl-substituted phenyl group. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of 3-(2,5-Dimethylphenyl)azetidin-3-ol is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group enhances its binding affinity to various enzymes and receptors, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction : It has been suggested that it could interact with opioid receptors, similar to other azetidine derivatives .
Antimicrobial Properties
Research indicates that 3-(2,5-Dimethylphenyl)azetidin-3-ol exhibits antimicrobial activity against a range of pathogens. For instance, studies have shown its effectiveness against Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or function.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound. It has been found to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to inhibit cell proliferation has been documented in several assays .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of 3-(2,5-Dimethylphenyl)azetidin-3-ol using the MTT assay, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations (IC50 values ranging from 5 to 15 µg/mL).
- Anticancer Effects : In vitro tests on MCF-7 breast cancer cells revealed that the compound induced apoptosis at concentrations as low as 10 µM. Cell viability assays indicated a reduction in cell proliferation by over 70% after 48 hours of treatment .
Comparative Analysis
To better understand the unique properties of 3-(2,5-Dimethylphenyl)azetidin-3-ol, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-(2,5-Dimethylphenyl)azetidine | Lacks hydroxyl group; different reactivity | Lower antimicrobial activity |
| 3-(2,5-Dimethylphenyl)azetidin-3-one | Contains carbonyl instead of hydroxyl; affects properties | Moderate anticancer properties |
| 3-(2,5-Dimethylphenyl)-4-nitroazetidin-3-ol | Nitro substitution alters binding affinity | Enhanced anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
